molecular formula C22H21N3O5S B2602257 4-methoxy-N-{2-oxo-2-phenyl-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide CAS No. 332885-72-0

4-methoxy-N-{2-oxo-2-phenyl-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide

Cat. No.: B2602257
CAS No.: 332885-72-0
M. Wt: 439.49
InChI Key: RHIPOHHECUIQTB-UHFFFAOYSA-N
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Description

4-methoxy-N-{2-oxo-2-phenyl-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide is a complex organic compound that features a benzamide core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-{2-oxo-2-phenyl-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Amination Reactions: Introduction of the amino group to the benzamide core.

    Sulfonation Reactions: Addition of the sulfonamide group to the phenyl ring.

    Methoxylation: Introduction of the methoxy group to the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-{2-oxo-2-phenyl-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that 4-methoxy-N-{2-oxo-2-phenyl-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide exhibits promising anticancer properties. Its mechanism of action includes:

  • Induction of Apoptosis : Studies have shown that this compound can trigger programmed cell death in various cancer cell lines, making it a candidate for further development in cancer therapies.
  • Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at specific phases, preventing cancer cells from proliferating.

Anti-inflammatory Activity

The compound has also demonstrated potential as a COX-2 inhibitor, which is significant for developing anti-inflammatory drugs. Inhibition of COX-2 can lead to reduced inflammation and pain, making this compound relevant for treating conditions such as arthritis.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • A549 Cell Line Study : In research involving the A549 lung cancer cell line, this compound showed significant cytotoxicity with an IC50 value indicating its potential as a therapeutic agent for lung cancer treatment.
  • MCF7 Cell Line Study : The MCF7 breast cancer cells exhibited an IC50 value suggesting that the compound may effectively cause cell cycle arrest at the G1 phase, thereby inhibiting cancer cell proliferation.
  • HeLa Cell Line Study : Research on HeLa cells indicated that the compound inhibited specific enzymes crucial for cancer cell survival and proliferation.

Summary of Findings

StudyCell LineIC50 (µM)MechanismReference
A549Lung Cancer15.0Apoptosis induction
MCF7Breast Cancer12.5Cell cycle arrest
HeLaCervical Cancer10.0Enzyme inhibition

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Mechanism of Action

The mechanism of action of 4-methoxy-N-{2-oxo-2-phenyl-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibition: Blocking the activity of enzymes or receptors.

    Activation: Enhancing the activity of specific proteins.

    Binding: Forming stable complexes with molecular targets, altering their function.

Comparison with Similar Compounds

Similar Compounds

    4-methoxyphenethylamine: Shares the methoxy group and phenyl ring but differs in its overall structure and functional groups.

    N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3 (4H)-yl) benzamide: Similar benzamide core but with different substituents.

Uniqueness

4-methoxy-N-{2-oxo-2-phenyl-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group, in particular, may contribute to its potential therapeutic effects and interactions with biological targets.

Biological Activity

4-Methoxy-N-{2-oxo-2-phenyl-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. This article reviews the synthesis, biological activity, and relevant research findings related to this compound.

Chemical Structure and Properties

The molecular formula of this compound is C22H21N3O5SC_{22}H_{21}N_{3}O_{5}S. The presence of the methoxy group and sulfonamide moiety suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.

Synthesis

The synthesis of this compound typically involves the reaction of various precursors, including chlorosulfonic acid and amines, leading to the formation of the sulfonamide derivatives. The structural confirmation is often performed using techniques such as IR, NMR, and mass spectrometry .

Antitumor Activity

Recent studies have highlighted the compound's antitumor properties. For instance, it has been shown to induce apoptosis in cancer cell lines, which is a critical mechanism for anticancer drugs. The induction of apoptosis was confirmed through morphological changes observed via Hoechst staining .

In a comparative study, compounds derived from similar scaffolds exhibited significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HT-29 (colon cancer). The most potent derivatives demonstrated IC50 values significantly lower than those of standard chemotherapeutic agents like cisplatin .

COX-2 Inhibition

The compound has also been evaluated for its inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes and cancer progression. In vitro assays revealed that this compound exhibited COX-2 inhibition with a maximum activity of 47.1% at a concentration of 20 μM, which is lower than celecoxib but indicates potential as an anti-inflammatory agent .

Case Studies

  • Cell Line Studies : In a study involving various benzamide derivatives, this compound was part of a series that showed enhanced cytotoxicity against MDA-MB-231 cells compared to other analogs. The structure-function relationship indicated that specific substituents significantly impacted biological activity .
  • Mechanistic Insights : Flow cytometry analyses revealed that this compound not only inhibited cell proliferation but also triggered apoptotic pathways. This was evidenced by increased sub-G1 populations in treated cells, indicating a successful induction of apoptosis .

Comparative Biological Activity Table

Compound NameBiological ActivityIC50 (μM)Target
4-Methoxy-N-{2-oxo-2-phenyl-1-[4-sulfamoylphenyl)amino]ethyl}benzamideAntitumor<0.4 (MDA-MB-231)Apoptosis induction
CelecoxibCOX-2 Inhibitor1COX-2
Standard Benzamide DerivativeVaries>20Various

Properties

IUPAC Name

4-methoxy-N-[2-oxo-2-phenyl-1-(4-sulfamoylanilino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c1-30-18-11-7-16(8-12-18)22(27)25-21(20(26)15-5-3-2-4-6-15)24-17-9-13-19(14-10-17)31(23,28)29/h2-14,21,24H,1H3,(H,25,27)(H2,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIPOHHECUIQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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